

FPS-ZM1 as a RAGE Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FzM1	
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Introduction

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a range of chronic inflammatory diseases, including Alzheimer's disease, diabetes, and cancer.[1][2] The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid- β (A β), triggers a cascade of intracellular signaling events, leading to sustained cellular stress and inflammation.[3][4] FPS-ZM1 is a potent, high-affinity, and blood-brain barrier-permeable small molecule inhibitor of RAGE.[5][6][7] This technical guide provides an in-depth overview of FPS-ZM1, focusing on its mechanism of action, quantitative data, experimental protocols, and its effects on RAGE-mediated signaling pathways.

Chemical and Physical Properties

FPS-ZM1, with the chemical name 4-Chloro-N-cyclohexyl-N-(phenylmethyl)benzamide, is a tertiary amide with the following properties:[6][8]



Property	Value
Molecular Formula	C20H22CINO
Molecular Weight	327.85 g/mol [8]
CAS Number	945714-67-0[8]
Purity	≥98% (HPLC)[6]
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM).[8] Insoluble in H ₂ O.[3]
Storage	Store at -20°C[8]

Quantitative Data: In Vitro Efficacy

FPS-ZM1 has been demonstrated to be a high-affinity antagonist of RAGE, effectively blocking the binding of various ligands.

Parameter	Value	Description
Ki	25 nM[6][8]	Inhibitor constant, indicating a high binding affinity of FPS-ZM1 for RAGE.
IC50	0.6 μM[4][9]	Half-maximal inhibitory concentration for RAGE.

Mechanism of Action

FPS-ZM1 exerts its inhibitory effect by specifically targeting the V-domain of the RAGE receptor.[5][6] This domain is the primary binding site for many of its pathogenic ligands, including A β .[5] By binding to the V-domain, FPS-ZM1 allosterically blocks the interaction of these ligands with RAGE, thereby preventing the initiation of downstream inflammatory and pro-apoptotic signaling cascades.[4][5]

Signaling Pathways

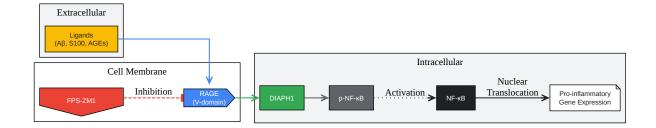


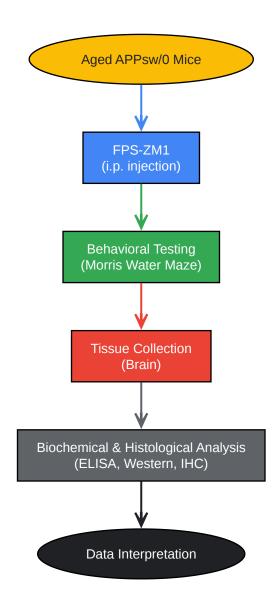
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The binding of ligands to RAGE activates multiple downstream signaling pathways, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.[4][10] FPS-ZM1, by inhibiting the initial ligand-RAGE interaction, effectively suppresses these pathways.







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- To cite this document: BenchChem. [FPS-ZM1 as a RAGE Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607576#fps-zm1-as-a-rage-inhibitor]

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